3-Chloropropyl thiolacetate

Description

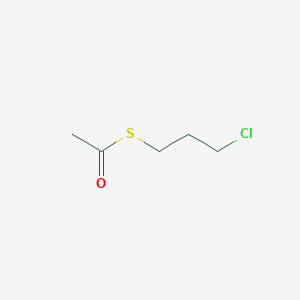

Structure

3D Structure

Properties

IUPAC Name |

S-(3-chloropropyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLUCUQNAZTKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926606 | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13012-54-9 | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13012-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13012-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatility of a Bifunctional Building Block

An In-depth Technical Guide to 3-Chloropropyl thiolacetate: Properties, Reactivity, and Applications

In the landscape of modern synthetic chemistry, success is often dictated by the strategic selection of building blocks that offer both stability and controlled reactivity. This compound (CAS No. 13012-54-9) emerges as a quintessential example of such a molecule.[1][2] At its core, it is a bifunctional organic compound, featuring both a terminal alkyl chloride and a thioacetate group. This dual functionality makes it a highly valuable intermediate, particularly in fields where the precise introduction of sulfur-containing moieties is critical.

From the perspective of a synthetic strategist, this compound is not merely a reagent but a solution to a common challenge: the handling of volatile and easily oxidized thiols. The thioacetate group serves as a robust protecting group for the thiol functionality, allowing for its stable storage and controlled release under specific reaction conditions. This guide provides an in-depth analysis of its chemical properties, structural attributes, reactivity, and key applications, offering researchers and drug development professionals the foundational knowledge to leverage this versatile molecule in their synthetic endeavors.

Section 1: Core Chemical Identity and Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental properties. These identifiers and physical constants are critical for experimental design, safety assessment, and analytical characterization.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 13012-54-9 | [1][2][3] |

| Molecular Formula | C₅H₉ClOS | [2][3] |

| Molecular Weight | 152.64 g/mol | [1][2][3] |

| IUPAC Name | S-(3-chloropropyl) ethanethioate | N/A |

| Linear Formula | CH₃COS(CH₂)₃Cl | [1] |

| SMILES String | CC(=O)SCCCCl | [1][4] |

| InChI Key | IOLUCUQNAZTKMN-UHFFFAOYSA-N | [1][4] |

| EC Number | 235-865-5 | [1] |

Physicochemical Data

The physical properties of this compound dictate its handling, purification, and reaction conditions. It is typically supplied as a technical grade liquid.[1][2]

| Property | Value | Source(s) |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Form | Liquid | [1][4] |

| Boiling Point | 83-84 °C at 10 mmHg | [1][2][5] |

| Density | 1.159 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.495 | [1][2] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [1] |

| Vapor Pressure | 0.325 mmHg at 25°C | [2][5] |

| Solubility | Soluble in many organic solvents (e.g., ethers, ketones, alcohols) | [5] |

Section 2: Molecular Structure and Reactivity Analysis

The utility of this compound stems directly from its molecular architecture. It possesses two distinct reactive sites, allowing for sequential or orthogonal chemical transformations.

The thioacetate moiety serves as a masked thiol. Thioesters are significantly more stable towards oxidation than their corresponding free thiols, yet they are readily hydrolyzed under basic or acidic conditions to liberate the sulfhydryl group. This "click-and-release" characteristic is paramount for applications requiring the in situ generation of a thiol.

Simultaneously, the primary alkyl chloride at the opposing end of the propyl chain provides a classic electrophilic center for nucleophilic substitution (Sₙ2) reactions. This allows the molecule to be tethered to a wide variety of nucleophiles, including amines, alkoxides, and other thiolates.

The interplay between these two functional groups is the cornerstone of its synthetic value.

Caption: Dual reactivity pathways of this compound.

Section 3: Synthesis and Safe Handling

Synthetic Routes

While not extensively detailed in readily available literature, a plausible and common method for the synthesis of thioacetates involves the reaction of an alkyl halide with a thioacetate salt, such as potassium thioacetate. This is a standard Sₙ2 reaction where the thioacetate anion acts as the nucleophile.

An alternative approach involves the esterification of the corresponding thiol (3-chloro-1-propanethiol) with an acetylating agent like acetyl chloride or acetic anhydride.

Safety and Handling Protocol

As with any halogenated organic compound, proper handling is essential to ensure laboratory safety. This compound is classified as a combustible liquid and may cause irritation upon contact.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[6]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: Use only in a well-ventilated area. If inhalation risk is high, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed.[6]

-

-

Handling and Storage:

-

Spill Management:

Section 4: Key Applications in Synthetic Chemistry

The true value of this compound is realized in its application as a versatile synthetic intermediate.

Controlled Generation of Thiols

The primary application is its role as a stable, easily handled precursor to 3-chloro-1-propanethiol. Free thiols are often pungent, susceptible to air oxidation to form disulfides, and can participate in unwanted side reactions. The thioacetate group effectively "protects" the thiol, which can then be deprotected immediately before its intended use. This is particularly advantageous in multi-step syntheses.

This protocol describes a general procedure for the hydrolysis of the thioacetate to yield the free thiol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 0.5 M concentration).

-

Reagent Addition: While stirring, add an aqueous solution of sodium hydroxide (NaOH, 2.5 eq, e.g., 0.5M solution) to the flask.[7]

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: After cooling to room temperature, carefully acidify the mixture with dilute hydrochloric acid (HCl) to a neutral pH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-chloro-1-propanethiol.

-

Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Causality Note: The use of a base like NaOH promotes the saponification of the thioester. The subsequent acidification ensures the final product is the neutral thiol rather than the thiolate salt. This method is often high-yielding and straightforward.[7]

Building Block for Functional Materials and Bioconjugation

The bifunctional nature of this compound makes it an ideal linker molecule.

-

Surface Modification: After deprotection, the resulting thiol can be used to form self-assembled monolayers (SAMs) on gold surfaces, a foundational technique in nanotechnology and sensor development. The terminal chloro group is then exposed on the monolayer surface, available for further functionalization.

-

"Click" Chemistry: The deprotected thiol can participate in thiol-ene "click" reactions, which are highly efficient and orthogonal reactions used to link molecules in materials science and bioconjugation.[8] The alkyl chloride end can be converted to an azide, another key "click" chemistry handle, enabling participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[9][10][11]

-

Drug Development: In pharmaceutical synthesis, this molecule can act as a linker to conjugate a drug molecule to a targeting moiety or a solubility-enhancing group.[12][13] The thioether bond formed from the thiol is generally stable in vivo, and the alkyl chloride provides a reactive handle for coupling.

Conclusion

This compound is a strategically important molecule whose value lies in its structural simplicity and predictable dual reactivity. By providing a stable and manageable source of a bifunctional thiol-containing synthon, it empowers chemists to construct complex molecules with greater control and efficiency. Its application as a protected thiol, a linker for surface modification, and a building block in drug discovery underscores its broad utility. For researchers and developers, a thorough understanding of its properties and reactivity is key to unlocking its full potential in creating next-generation materials and therapeutics.

References

-

LookChem. Cas 13012-54-9, 3-CHLOROPROPYL THIOACETATE. [Link][2]

-

Cole-Parmer. Material Safety Data Sheet - 3-Chloropropyl thioacetate, tech., 90+%. [Link][6]

-

Autech Industry Co., Limited. Exploring 3-Chloropropyl Acetate: Properties, Applications, and Manufacturing Insights. [Link][12]

-

SLS. This compound, t | 192988-25G | SIGMA-ALDRICH. [Link][14]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link][10]

-

National Center for Biotechnology Information. Unlocking the potential of the thioamide group in drug design and development. [Link][13]

-

Scruggs, C. Synthesis of Thiols from Thioacetates for Use in Self-Assembled Monolayers. Journal of the Arkansas Academy of Science, Vol. 67, Article 21. [Link][7]

-

Hoyle, C. E., & Bowman, C. N. Thiol–yne click chemistry: a powerful and versatile methodology for materials synthesis. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link][8]

Sources

- 1. This compound technical grade, = 90 13012-54-9 [sigmaaldrich.com]

- 2. Cas 13012-54-9,3-CHLOROPROPYL THIOACETATE | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound technical grade, = 90 13012-54-9 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. memphis.edu [memphis.edu]

- 8. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. lumiprobe.com [lumiprobe.com]

- 12. innospk.com [innospk.com]

- 13. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

Synthesis and purification of 3-Chloropropyl thiolacetate

An In-Depth Technical Guide to the Synthesis and Purification of 3-Chloropropyl thiolacetate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound (CH₃COS(CH₂)₃Cl). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind critical procedural choices. We will explore the nucleophilic substitution reaction at the core of the synthesis, detail a robust purification protocol via vacuum distillation, and outline essential safety and analytical characterization measures. The protocols described herein are structured to be self-validating, ensuring both high yield and high purity of the final product, a valuable intermediate in various organic syntheses.[1]

Introduction: Significance of this compound

This compound is a bifunctional organic molecule that serves as a key building block in chemical synthesis.[2] Its structure incorporates a terminal thioacetate group, which acts as a protected thiol, and a propyl chain terminating in a chloro group. This dual functionality allows for sequential and selective reactions. The thioacetate can be readily hydrolyzed to reveal a reactive thiol (-SH) group, while the alkyl chloride provides a handle for nucleophilic substitution or other transformations.

This compound and its derivatives are instrumental in fields such as:

-

Drug Development: As intermediates for synthesizing sulfur-containing bioactive compounds and drug delivery systems.[1][3]

-

Materials Science: For the preparation of self-assembled monolayers (SAMs) on gold surfaces and the synthesis of functionalized polymers.

-

Organic Synthesis: As a precursor for creating molecules with protected thiol functionalities, which is crucial for avoiding undesirable side reactions like oxidation to disulfides.[4]

This guide will focus on the most reliable and common synthetic route: the reaction of a dihalogenated propane with a thioacetate salt.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction. This pathway involves the reaction of an alkyl halide with a thioacetate salt.

Causality Behind Experimental Choices

Choice of Alkyl Halide: The selection of the starting alkyl halide is critical for the success and selectivity of the reaction. The common choice is 1-bromo-3-chloropropane . The rationale is based on the differential reactivity of halogens as leaving groups. The carbon-bromine bond is weaker and bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This ensures that the thioacetate nucleophile will selectively attack the carbon attached to the bromine, leaving the chloro group intact for subsequent synthetic modifications.[5] Using 1,3-dichloropropane would result in a slower reaction and potentially require more forcing conditions, while 1,3-dibromopropane would lead to substitution at both ends.

Choice of Nucleophile: Potassium thioacetate (KSAc) is the preferred reagent.[3] It is a commercially available, stable, white solid that is readily soluble in polar aprotic solvents commonly used for Sₙ2 reactions.[6] Its salt nature ensures a high concentration of the thioacetate anion (CH₃COS⁻) in solution, driving the reaction forward.

Reaction Mechanism

The reaction proceeds through a classic Sₙ2 mechanism. The sulfur atom of the thioacetate anion acts as the nucleophile, attacking the primary carbon atom bonded to the bromine. This attack occurs in a single, concerted step where the carbon-sulfur bond forms simultaneously as the carbon-bromine bond breaks.

Experimental Protocol: Synthesis

This protocol is designed for a laboratory scale synthesis.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

|---|---|---|---|---|---|

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 15.74 g | 0.10 | 1.0 |

| Potassium thioacetate | C₂H₃KOS | 114.21 | 12.56 g | 0.11 | 1.1 |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 200 mL | - | - |

Procedure:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

-

Reagent Addition: Charge the flask with potassium thioacetate (12.56 g, 0.11 mol) and anhydrous acetone (200 mL).

-

Inert Atmosphere: Begin stirring the suspension and purge the system with nitrogen for 10-15 minutes.

-

Substrate Addition: Add 1-bromo-3-chloropropane (15.74 g, 0.10 mol) to the flask dropwise over 15 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Completion: Once the starting material is consumed, cool the reaction mixture to room temperature.

Purification of this compound

Purification is a multi-step process designed to remove the inorganic byproduct (potassium bromide), the solvent, and any unreacted starting materials or side products.

Purification Workflow

Experimental Protocol: Purification

-

Salt Removal: Filter the cooled reaction mixture through a pad of celite to remove the precipitated potassium bromide. Wash the filter cake with a small amount of acetone.

-

Solvent Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

-

Aqueous Work-up: Transfer the resulting oily residue to a separatory funnel. Add deionized water (100 mL) and diethyl ether (100 mL). Shake vigorously and allow the layers to separate. The organic product will be in the ether layer.

-

Extraction: Drain the aqueous layer and extract it once more with diethyl ether (50 mL).

-

Washing: Combine the organic layers and wash them with brine (saturated NaCl solution, 50 mL) to remove residual water.[7]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes.

-

Final Filtration: Filter off the drying agent. Rinse the flask and filter paper with a small amount of diethyl ether to ensure complete transfer.

-

Concentration: Remove the diethyl ether using a rotary evaporator. The remaining liquid is the crude this compound.

-

Vacuum Distillation: Assemble a vacuum distillation apparatus. Distill the crude product under reduced pressure. Collect the fraction boiling at 83-84 °C / 10 mmHg .[2][8] This step is crucial for achieving high purity, as it separates the product from less volatile impurities.

Analytical Characterization and Physical Properties

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Summary of Physical and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉ClOS | [1][2] |

| Molecular Weight | 152.64 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 83-84 °C at 10 mmHg | [9] |

| Density | 1.159 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.495 |[1] |

Spectroscopic Analysis:

-

¹H NMR: Protons on the propyl chain will appear as distinct multiplets. The acetyl protons will be a singlet around 2.3-2.4 ppm.

-

¹³C NMR: Five distinct carbon signals are expected.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch from the thioester group is expected around 1690 cm⁻¹.

-

GC-MS: A primary method to confirm purity and molecular weight (m/z = 152.64).

Safety and Handling

Working with this compound and its precursors requires strict adherence to safety protocols.

-

Hazards: this compound is a combustible liquid and is irritating to the eyes, respiratory system, and skin.[1][10][11] It can be harmful if inhaled or in contact with skin.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[10][12]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[10][12] An eyewash station and safety shower must be readily accessible.[12]

-

Handling: Avoid contact with skin and eyes.[12] Keep away from heat, sparks, and open flames.[10][11] Store in a tightly closed container in a cool, dry place.[10][12]

-

Spills: Absorb spills with an inert material like vermiculite or sand and place in a suitable container for disposal.[12]

Conclusion

The synthesis and purification of this compound via nucleophilic substitution of 1-bromo-3-chloropropane with potassium thioacetate is a reliable and scalable method. The key to success lies in understanding the differential reactivity of the halogen leaving groups and executing a meticulous purification workflow, culminating in vacuum distillation. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently produce high-purity this compound for their downstream applications in drug discovery and materials science.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropropyl thioacetate, tech., 90+%. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, t | 192988-25G | SIGMA-ALDRICH. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13012-54-9, 3-CHLOROPROPYL THIOACETATE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (2008, January). A Facile and Practical Method for the Preparation of Thioacetates from Alkyl Halides and Sodium Thioacetate Catalyzed by PEG400. Retrieved from [Link]

- Google Patents. (n.d.). US7173156B1 - Thioacetate deprotection.

-

PrepChem.com. (n.d.). Preparation of 1-bromo-3-chloropropane. Retrieved from [Link]

- Google Patents. (n.d.). US5877349A - Process for the synthesis of 3-mercaptopropionic acid.

-

Wikipedia. (n.d.). Potassium thioacetate. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Efficient linking of two epoxides using potassium thioacetate in water and its use in polymerization. Retrieved from [Link]

-

ResearchGate. (2005, August). Syntheses of trimethoxysilyl-endcapped polylactones via 3-mercaptopropyl trimethoxysilane. Retrieved from [Link]

-

NIST. (n.d.). 3-Mercaptopropyl acetate. Retrieved from [Link]

-

ResearchGate. (2005, August). Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali. Retrieved from [Link]

-

ResearchGate. (2012, January). Aliphatic Thioacetate Deprotection Using Catalytic Tetrabutylammonium Cyanide. Retrieved from [Link]

-

MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

-

YouTube. (2022, July 16). Ninja technique to purify organic compounds- synthetic chemist must watch it. Retrieved from [Link]

-

ResearchGate. (2014, April). Potassium Thioacetate. Retrieved from [Link]

-

Quora. (2023, March 23). A single organic product was obtained when 1-bromo-3- chloropropane was allowed to react with one molar equivalent of sodium cyanide in aqueous ethanol. What was this product?. Retrieved from [Link]

-

International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

-

PubChem. (n.d.). Potassium thioacetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Cas 13012-54-9,3-CHLOROPROPYL THIOACETATE | lookchem [lookchem.com]

- 3. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. quora.com [quora.com]

- 6. Potassium thioacetate - Wikipedia [en.wikipedia.org]

- 7. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. 硫代乙酸氯代丙酯 technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 3-Chloropropyl Thiolacetate (CAS 13012-54-9) for Advanced Research Applications

Abstract

3-Chloropropyl thiolacetate, identified by CAS number 13012-54-9, is a bifunctional chemical compound of significant interest to researchers, scientists, and professionals in drug development.[1][2] Its structure, incorporating both a protected thiol group (thiolacetate) and a reactive alkyl chloride, offers a versatile platform for orthogonal chemical modifications. This guide provides a comprehensive technical overview, detailing the compound's core properties, synthesis protocols, reactivity, and diverse applications. We will explore its role in advanced applications such as the formation of self-assembled monolayers (SAMs) and as a linker in bioconjugation, underpinned by field-proven experimental insights and methodologies.

PART 1: Core Compound Characteristics and Synthesis

Physicochemical Properties

A fundamental understanding of this compound's properties is essential for its effective application. It is a clear, colorless to slightly yellow liquid with a molecular formula of C5H9ClOS and a molecular weight of 152.64 g/mol .[1] Key quantitative data are summarized below.

| Property | Value |

| CAS Number | 13012-54-9 |

| Molecular Formula | C5H9ClOS[1][2] |

| Molecular Weight | 152.64 g/mol [1][2] |

| Boiling Point | 83-84 °C at 10 mmHg[1][3] |

| Density | 1.159 g/mL at 25 °C[1][3] |

| Refractive Index (n20/D) | 1.495[1][3] |

| Flash Point | 78 °C (172.4 °F) - closed cup |

Synthesis Protocol

The synthesis of this compound is typically achieved through the esterification of 3-chloro-1-propanol with thioacetic acid. This reaction is often facilitated by a coupling agent in an organic solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-chloro-1-propanol (1.0 equivalent) and thioacetic acid (1.1 equivalents) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane to the stirred solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Causality and Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the thiol-containing compounds.

-

Anhydrous Conditions: DCC is sensitive to water, which would lead to the formation of unwanted byproducts.

-

DMAP: Acts as a nucleophilic catalyst to accelerate the esterification.

-

Aqueous Wash: Removes unreacted thioacetic acid and other water-soluble impurities.

PART 2: Reactivity and Mechanistic Pathways

The utility of this compound lies in the distinct reactivity of its two functional groups, allowing for sequential or orthogonal chemical transformations.

Thiolacetate Deprotection

The thiolacetate group serves as a stable protecting group for the highly reactive thiol. Deprotection can be achieved under various conditions to yield the free thiol, 3-chloro-1-propanethiol.

Common Deprotection Methods:

-

Base-Catalyzed Hydrolysis: Treatment with a base such as sodium hydroxide or sodium methoxide in an alcoholic solvent efficiently cleaves the thioester bond.[4]

-

Acid-Catalyzed Hydrolysis: Refluxing with an acid like HCl in methanol can also be employed.[5]

-

Amine-Based Deprotection: Reagents like hydroxylamine can be used for deprotection under milder conditions.[5]

Caption: General workflow for the deprotection of this compound.

Thiol-Ene "Click" Reaction

The liberated thiol is a potent nucleophile in thiol-ene reactions, a cornerstone of "click" chemistry. This reaction involves the addition of the thiol across a double bond (an "ene"), typically initiated by radicals or a base.[6] It is known for its high efficiency, stereoselectivity, and rapid reaction rates, proceeding via an anti-Markovnikov addition.[6]

Sources

Solubility of 3-Chloropropyl thiolacetate in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloropropyl thiolacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound [CH₃C(O)S(CH₂)₃Cl] is a bifunctional molecule of significant interest in organic synthesis and drug development, serving as a versatile intermediate. Its utility in these fields is fundamentally governed by its behavior in solution. This guide provides a comprehensive analysis of the solubility of this compound in a range of organic solvents. We will delve into the theoretical principles that dictate its solubility, present a robust experimental protocol for its determination, and offer a detailed, predictive solubility profile in various solvent classes. This document is intended to be a practical resource for laboratory scientists, enabling informed solvent selection for synthesis, purification, and formulation.

Understanding the Molecular Profile of this compound

To predict the solubility of this compound, it is essential to first understand its molecular structure and resulting physicochemical properties. The molecule incorporates a polar thioester group and a chloroalkane chain, creating a nuanced polarity.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₉ClOS | [1][2][3] |

| Molecular Weight | 152.64 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1][4] |

| Density | 1.159 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 83-84 °C at 10 mmHg | [1][2][3] |

| Refractive Index | n20/D 1.495 | [1][2][3] |

The presence of both a polar thioester group and a less polar chloropropyl chain suggests that this compound will exhibit intermediate polarity. This dual character is the primary determinant of its solubility across a spectrum of organic solvents. The principle of "like dissolves like" is paramount; the compound will be most soluble in solvents of similar polarity.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of the solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents have large dipole moments and/or high dielectric constants, while non-polar solvents have low values for these properties. This compound, with its thioester and chloro functional groups, is expected to be soluble in a range of moderately polar to polar aprotic solvents.

-

Hydrogen Bonding: this compound is a hydrogen bond acceptor at the carbonyl oxygen and sulfur atoms of the thioester group. It does not, however, have hydrogen bond donating capabilities. Therefore, it will have favorable interactions with protic solvents (e.g., alcohols) and other hydrogen bond donors.

-

Dielectric Constant: The dielectric constant of a solvent is a measure of its ability to separate ions. While this compound is a neutral molecule, a higher dielectric constant in the solvent can help to stabilize the partial charges of the solute, promoting solubility.

The interplay of these factors will determine the degree to which this compound dissolves in a given organic solvent.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely published, a qualitative and semi-quantitative prediction can be made based on its structure and the properties of common organic solvents. The following table provides a predicted solubility profile.

| Solvent | Class | Polarity Index | Dielectric Constant (at 20°C) | Predicted Solubility | Rationale |

| Hexane | Non-polar | 0.1 | 1.88 | Sparingly Soluble | The non-polar nature of hexane will not effectively solvate the polar thioester group. |

| Toluene | Non-polar (aromatic) | 2.4 | 2.38 | Soluble | The aromatic ring of toluene can induce dipole interactions with the thioester group, and its overall low polarity is compatible with the chloropropyl chain. |

| Diethyl Ether | Polar aprotic | 2.8 | 4.33 | Soluble | As an ether, it is a polar aprotic solvent that can engage in dipole-dipole interactions with the thioester group. General sources confirm solubility in ethers[1]. |

| Dichloromethane | Polar aprotic | 3.1 | 9.08 | Very Soluble | The polarity of dichloromethane is well-matched to that of this compound, and it can effectively solvate both the polar and non-polar portions of the molecule. |

| Tetrahydrofuran (THF) | Polar aprotic | 4.0 | 7.58 | Very Soluble | THF is a cyclic ether with good solvating power for a wide range of compounds, including those with moderate polarity. |

| Ethyl Acetate | Polar aprotic | 4.4 | 6.02 | Very Soluble | The ester functionality of ethyl acetate is similar in polarity to the thioester group of the solute, leading to favorable interactions. |

| Acetone | Polar aprotic | 5.1 | 20.7 | Very Soluble | As a ketone, acetone is a polar aprotic solvent that is a good hydrogen bond acceptor, allowing for favorable interactions with the solute. General sources confirm solubility in ketones[1]. |

| Isopropanol | Polar protic | 3.9 | 17.9 | Soluble | The alcohol group can act as a hydrogen bond donor to the thioester group, and the alkyl chain is compatible with the chloropropyl group. General sources confirm solubility in alcohols[1]. |

| Ethanol | Polar protic | 5.2 | 24.5 | Soluble | Similar to isopropanol, ethanol can engage in hydrogen bonding and has a polar nature conducive to dissolving this compound. |

| Methanol | Polar protic | 5.1 | 32.7 | Soluble | Methanol is a highly polar protic solvent. While it will solvate the thioester group effectively, the high polarity may be slightly less compatible with the chloropropyl chain compared to longer-chain alcohols. |

| Acetonitrile | Polar aprotic | 5.8 | 37.5 | Soluble | Acetonitrile is a highly polar aprotic solvent that should effectively solvate the polar thioester group. |

| Dimethylformamide (DMF) | Polar aprotic | 6.4 | 36.7 | Very Soluble | DMF is a highly polar aprotic solvent with excellent solvating capabilities for a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 7.2 | 46.7 | Very Soluble | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it an excellent solvent for this compound. |

Experimental Protocol for Solubility Determination

The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent. This method is designed to be self-validating by including steps for ensuring equilibrium and accurate measurement.

Materials and Equipment:

-

This compound (purity ≥90%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringes and syringe filters (0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

Experimental Workflow Diagram:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. To a series of glass vials, add a measured volume (e.g., 2.0 mL) of the desired organic solvent. b. Add an excess amount of this compound to each vial. The presence of undissolved solute after equilibration is crucial. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Allow the solutions to equilibrate for a sufficient time (a minimum of 24 hours is recommended) to ensure that the solvent is fully saturated with the solute.

-

Sample Collection and Preparation: a. After equilibration, carefully remove the vials from the shaker. b. Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved this compound. c. Without disturbing the pellet, carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant using a calibrated micropipette. d. Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles. e. Dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: a. Prepare a series of calibration standards of this compound in the same solvent. b. Analyze the calibration standards and the diluted sample by a suitable analytical method (GC-FID or HPLC-UV). c. Construct a calibration curve and determine the concentration of this compound in the diluted sample. d. Back-calculate the concentration in the original saturated solution to determine the solubility.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for its effective use in research and development:

-

Reaction Solvent Selection: Choosing a solvent in which all reactants are soluble is key to achieving optimal reaction rates and yields. The predicted solubility data can guide the selection of appropriate solvents for reactions involving this compound.

-

Purification: In purification processes such as crystallization and chromatography, solvent selection is paramount. A solvent system in which the compound has moderate solubility is often ideal for crystallization, while the choice of mobile phase in chromatography directly depends on the solubility of the compound.

-

Formulation: For applications in drug development, the solubility of an intermediate or a final active pharmaceutical ingredient (API) in various pharmaceutically acceptable solvents is a critical parameter that influences bioavailability and drug delivery.

-

Safety and Handling: Knowledge of appropriate solvents is also important for cleaning and waste disposal. Spills should be absorbed with an inert material, and the area should be cleaned with a suitable solvent.[4] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment, as it can be irritating to the eyes, respiratory system, and skin.[1][4]

Conclusion

This compound is a chemical intermediate with a solubility profile that reflects its moderately polar character. It is predicted to be highly soluble in polar aprotic solvents such as dichloromethane, THF, ethyl acetate, acetone, DMF, and DMSO. It is also expected to be soluble in polar protic solvents like alcohols. Its solubility is predicted to be lower in non-polar solvents such as hexane. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection and handling, thereby facilitating the successful application of this compound in their work.

References

-

This compound - ChemBK. (2024). Retrieved from [Link]

-

Material Safety Data Sheet - 3-Chloropropyl thioacetate, tech., 90+%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Cas 13012-54-9, 3-CHLOROPROPYL THIOACETATE. (n.d.). LookChem. Retrieved from [Link]

- Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from a university chemistry department website.

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA, Department of Chemistry & Biochemistry. Retrieved from [Link]

- Polarity of Solvents. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a university chemistry department website.

- Dielectric Constant of Common solvents. (n.d.).

-

Solubility of Organic Compounds. (2023). University of Toronto, Department of Chemistry. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Retrieved from [Link]

-

Dielectric Constants of Common Solvents. (n.d.). Scribd. Retrieved from [Link]

-

Organic Solvent Solubility Data Book. (2010). CORE. Retrieved from [Link]

Sources

Thermal stability and decomposition of 3-Chloropropyl thiolacetate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Chloropropyl thiolacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound [CH₃COS(CH₂)₃Cl] is a bifunctional molecule of interest in chemical synthesis, serving as a versatile intermediate. Its structure, containing both a reactive thioester and a primary alkyl chloride, presents unique considerations regarding its thermal stability. Understanding the thermal behavior of this compound is paramount for ensuring safe handling, defining storage conditions, optimizing reaction parameters, and predicting potential degradation pathways that could impact product purity and yield. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, detailing robust experimental methodologies and discussing probable decomposition mechanisms based on its chemical functionalities.

Introduction: A Molecule of Dichotomous Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The thiolacetate can be readily hydrolyzed to reveal a thiol, a crucial moiety in many pharmaceutical and materials science applications. Concurrently, the chloropropyl group allows for nucleophilic substitution or other derivatization reactions. However, this same bifunctionality introduces intrinsic thermal liabilities. The presence of a good leaving group (chloride) on the γ-carbon relative to the sulfur atom creates the potential for intramolecular reactions, which can be significantly accelerated by thermal stress.

This guide moves beyond a simple recitation of physical properties to provide a practical, scientifically-grounded approach to characterizing the thermal limits of this compound. We will detail the core analytical techniques required for such an investigation, explain the causal logic behind the experimental design, and propose the key decomposition pathways that researchers must consider.

Physicochemical & Safety Profile

A foundational understanding of a molecule's properties is the first step in any stability assessment. These data inform handling procedures and the design of analytical experiments.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value | Source |

|---|---|---|

| CAS Number | 13012-54-9 | [1] |

| Molecular Formula | C₅H₉ClOS | [2] |

| Molecular Weight | 152.64 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Boiling Point | 83-84 °C at 10 mmHg | [1][2] |

| Density | 1.159 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.495 | [1] |

| Flash Point | 78 °C (172.4 °F) - closed cup |[1][3] |

Safety & Handling Considerations: this compound is classified as a combustible liquid and can cause irritation to the eyes, skin, and respiratory system.[2][5] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[5][6] All handling should be performed in a well-ventilated chemical fume hood.[5] Due to its thermal sensitivity, it should be stored in a cool, dry place away from heat and sources of ignition.[5]

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a complete picture of thermal stability. Thermogravimetric Analysis (TGA) reveals when mass loss occurs, Differential Scanning Calorimetry (DSC) quantifies the energetics of the decomposition, and Gas Chromatography-Mass Spectrometry (GC-MS) identifies what is being formed.

Workflow for Thermal Analysis

The logical flow of experimentation ensures that data from one technique informs the next, creating a self-validating system.

Caption: Experimental workflow for thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.[7][8]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of this compound into an inert TGA pan (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. Rationale: An inert atmosphere is crucial to study the intrinsic thermal stability without interference from oxidative processes.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min rate is a standard screening rate that balances resolution and experimental time.

-

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature is determined from the intersection of the baseline tangent with the tangent of the mass loss curve. The first derivative of this curve (DTG) can be plotted to identify the temperature of maximum decomposition rate.[7]

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events (e.g., decomposition) and determine if the process is exothermic or endothermic.[9][10]

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Seal 2-5 mg of this compound into a hermetic aluminum pan. Rationale: Hermetic sealing is critical to contain any vapor pressure generated before decomposition, ensuring the analysis reflects the condensed-phase stability. An identical empty pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to a temperature approximately 50 °C above the TGA onset temperature, at a rate of 10 °C/min. Rationale: The temperature range is guided by the TGA results to focus on the decomposition event.

-

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate the area of any observed peaks to determine the enthalpy of the transition (in J/g). An upward peak indicates an endothermic process, while a downward peak signifies a potentially hazardous exothermic decomposition.[11]

Protocol 3: Evolved Gas Analysis by GC-MS

Objective: To identify the chemical structures of volatile decomposition products.

Methodology:

-

System Setup: A TGA instrument can be coupled to a GC-MS system, or a dedicated pyrolysis-GC-MS can be used. For this protocol, we will describe a headspace analysis approach.

-

Sample Preparation: Place a small quantity (~10-20 mg) of this compound into a sealed headspace vial.

-

Thermal Stress: Heat the vial in the headspace autosampler oven at a temperature just below the decomposition onset determined by TGA. Hold for 10-15 minutes. Rationale: This allows for the accumulation of early-stage, volatile decomposition products without aggressive fragmentation.

-

GC-MS Analysis:

-

Injection: Automatically inject a sample of the vial's headspace into the GC.

-

GC Column: Use a mid-polarity column (e.g., HP-5MS) suitable for separating a range of organic compounds.[12]

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 250 °C) to separate the evolved gases by boiling point.

-

MS Detection: Acquire mass spectra in electron ionization (EI) mode over a range of 40-500 m/z.[12]

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra against a reference library (e.g., NIST).[12]

Predicted Decomposition Pathways

The molecular structure of this compound suggests two primary competing decomposition pathways under thermal stress.

Caption: Predicted thermal decomposition pathways of this compound.

Pathway A: Intramolecular Cyclization (Anchimeric Assistance)

This is the most probable pathway at lower decomposition temperatures. The sulfur atom, acting as an internal nucleophile, can attack the γ-carbon, displacing the chloride ion. This phenomenon, known as anchimeric assistance, proceeds through a cyclic episulfonium ion intermediate. This mechanism is analogous to the formation of trimethylene oxide from 3-chloropropyl acetate. The initial report investigating the formation of trimethylene oxide from this compound supports this as a primary reaction pathway.[1][4][13] Subsequent reactions of the intermediates could yield a variety of stable products, including thioacetic acid and potentially trimethylene oxide if hydrolysis occurs.

Pathway B: Radical Homolysis

At significantly higher temperatures, sufficient energy may be available to induce homolytic cleavage of the weakest covalent bonds. The C–S bond (approx. 73 kcal/mol) and C–Cl bond (approx. 81 kcal/mol) are likely candidates. This would generate highly reactive radical species, such as the chloropropyl radical and the thioacetyl radical. These radicals would then undergo a complex series of secondary reactions, including hydrogen abstraction, disproportionation, and β-scission (e.g., formation of propene and a chlorine radical), leading to a complex mixture of smaller, volatile products. This pathway is less specific and analogous to the general decomposition mechanisms of thiols at high temperatures.[14]

Conclusion and Recommendations

The thermal stability of this compound is a critical parameter governed by its bifunctional nature. The experimental framework detailed in this guide, utilizing TGA, DSC, and GC-MS, provides a robust and logical pathway to fully characterize its behavior under thermal stress.

Key Expectations:

-

TGA: A distinct, single-step mass loss is anticipated, corresponding to the cleavage and volatilization of the molecule.

-

DSC: The decomposition is likely to be exothermic due to the formation of stable small molecules. The magnitude of this exotherm is a critical safety parameter.

-

GC-MS: At lower decomposition temperatures, products consistent with the intramolecular cyclization pathway are expected. At higher temperatures, a more complex mixture including alkenes and chlorinated fragments may be observed.

For professionals in drug development and chemical synthesis, a thorough understanding of these principles and the application of these techniques are not merely academic exercises. They are essential components of process safety, reaction optimization, and quality control, ensuring that this compound is handled and utilized in a safe, efficient, and reliable manner.

References

-

This compound - ChemBK. [Link]

-

Material Safety Data Sheet - 3-Chloropropyl thioacetate, tech., 90+% - Cole-Parmer. [Link]

-

This compound, t | 192988-25G | SIGMA-ALDRICH | SLS. [Link]

-

Cas 13012-54-9,3-CHLOROPROPYL THIOACETATE - LookChem. [Link]

-

Thermogravimetric analysis - Wikipedia. [Link]

-

Differential scanning calorimetry - Wikipedia. [Link]

-

Thermogravimetric analysis (TGA) - Chemistry LibreTexts. [Link]

-

Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course - YouTube. [Link]

-

Investigations on the Thermal-Induced Degradation of Transitional Coordination Complexes Containing (3H-2-thioxo-1,3,4-thiadiazol-5-yl)thioacetate Moiety - ResearchGate. [Link]

-

Differential Scanning Calorimetry - Chemistry LibreTexts. [Link]

-

GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential - MDPI. [Link]

-

Thermal Decomposition Mechanism for Ethanethiol - PMC - NIH. [Link]

Sources

- 1. This compound technical grade, = 90 13012-54-9 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. This compound technical grade, = 90 13012-54-9 [sigmaaldrich.com]

- 4. Cas 13012-54-9,3-CHLOROPROPYL THIOACETATE | lookchem [lookchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-Chloropropyl thiolacetate for Research and Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling requirements for 3-Chloropropyl thiolacetate (CAS No. 13012-54-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a foundational understanding of the causality behind recommended safety procedures. By integrating technical data with practical, field-proven insights, this guide establishes a self-validating system for risk mitigation in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

This compound is a sulfur-containing organic compound often utilized as a building block in chemical synthesis.[1][2] Its bifunctional nature, possessing both a reactive chloro group and a protected thiol, makes it a valuable intermediate.[1] However, these same properties necessitate a thorough understanding of its characteristics to ensure safe handling.

A summary of its key physicochemical properties is presented below. This data is crucial for anticipating its behavior under various laboratory conditions, from storage to reaction quenching.

| Property | Value | Source |

| CAS Number | 13012-54-9 | [1][3][4] |

| Molecular Formula | C₅H₉ClOS | [1][5] |

| Molecular Weight | 152.64 g/mol | [1][3][4][5] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 83-84 °C @ 10 mmHg | [1][4][6] |

| Density | 1.159 g/mL at 25 °C | [1][4][6] |

| Flash Point | 77 - 78 °C (170.6 - 172.4 °F) - Closed Cup | [4][5] |

| Refractive Index | n20/D 1.495 | [1][4][6] |

| Incompatibilities | Strong oxidizing agents, Strong bases | [5][7] |

Section 2: Hazard Analysis and GHS Classification

While the complete toxicological profile of this compound has not been fully investigated, available data indicates several key hazards that must be managed.[5] It is classified as a combustible liquid and presents risks upon exposure through multiple routes.[5][8]

Primary Hazards:

-

Combustibility: As a Category 4 Combustible Liquid, it will ignite when exposed to an ignition source at temperatures above its flash point.[8] Vapors are heavier than air and can accumulate, potentially forming explosive mixtures with air upon intense heating.[8]

-

Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes, with the potential for chemical conjunctivitis and corneal damage.[2][5]

-

Inhalation Hazard: Inhalation of vapors may cause respiratory tract irritation.[2][5] At high concentrations, it may lead to central nervous system (CNS) depression.[5]

-

Dermal Absorption: The compound may be harmful if absorbed through the skin.[2][5]

-

Ingestion Hazard: Ingestion can cause irritation of the digestive tract, leading to nausea, vomiting, and diarrhea.[5]

Upon thermal decomposition, such as in a fire, it generates irritating and highly toxic gases, including hydrogen chloride, oxides of sulfur, and carbon monoxide.[5][7]

Section 3: Core Safety Protocols: Handling and Storage

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during routine laboratory operations.

Detailed Handling Protocol

-

Preparation and Engineering Controls:

-

Causality: To prevent inhalation of potentially harmful and irritating vapors, all handling of this compound must be conducted within a certified chemical fume hood.[5]

-

Ensure an eyewash station and safety shower are unobstructed and within immediate proximity to the workspace.[5] This is a critical redundancy for rapid decontamination in case of accidental contact.

-

-

Chemical Transfer:

-

Causality: To avoid generating static electricity that could serve as an ignition source for the combustible liquid, use grounded equipment and take measures to prevent the buildup of electrostatic charge.[7]

-

When transferring, pour slowly to minimize splashing. Use a funnel for transfers into containers with narrow openings.

-

-

During Use:

-

Causality: Avoid all direct contact with eyes, skin, and clothing.[5] The compound's irritant nature and potential for dermal absorption make this a primary control point.

-

Keep the container tightly closed when not in use to prevent the escape of vapors.[5]

-

Maintain a strict exclusion of ignition sources—such as open flames, hot plates, and spark-producing equipment—from the handling area.[5][8]

-

-

Post-Handling:

-

Causality: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5] This removes any residual, non-visible contamination.

-

Decontaminate all equipment and the work surface within the fume hood.

-

Treat empty containers as hazardous, as they retain product residue (liquid and vapor).[5] Do not cut, weld, or drill on or near empty containers.

-

Storage Protocol

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

-

Causality: The storage location must be separated from heat, sparks, flames, and other sources of ignition.[5] This is because the vapor can travel to an ignition source and flash back.

-

Segregate from incompatible materials, specifically strong oxidizing agents and strong bases, to prevent hazardous chemical reactions.[5][7]

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

Engineering and administrative controls are the primary methods for ensuring safety. PPE is used to protect the individual when these controls cannot completely eliminate the hazard.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][8]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[5] While specific breakthrough time data is not available, nitrile gloves are a common and effective choice for incidental contact.[9] Always inspect gloves for tears or holes before use.

-

Protective Clothing: A standard laboratory coat must be worn and fully buttoned.[5] For tasks with a higher risk of splashing, consider a chemically resistant apron.

-

-

Respiratory Protection: Under conditions of adequate ventilation (i.e., within a fume hood), respiratory protection is not typically required.[8] However, if aerosols are generated or ventilation is insufficient, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be implemented.[5]

Section 5: Emergency Procedures - A Self-Validating Response System

Preparedness is key to mitigating the impact of an accidental release or exposure.

First-Aid Measures

-

Inhalation: Immediately remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[5] Seek medical aid.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids to ensure complete rinsing.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Accidental Release (Spill) Response

The following workflow provides a systematic approach to managing a spill of this compound.

Caption: A logical workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7][8]

-

Specific Hazards: This is a combustible liquid.[5] Containers are at risk of exploding when heated.[5] During a fire, irritating and highly toxic gases may be generated.[5]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[5]

References

-

Material Safety Data Sheet - 3-Chloropropyl thioacetate, tech., 90+% - Cole-Parmer.

-

Cas 13012-54-9, 3-CHLOROPROPYL THIOACETATE - LookChem.

-

This compound - ChemBK.

-

This compound | CAS 13012-54-9 | SCBT - Santa Cruz Biotechnology.

-

3-CHLOROPROPYL THIOACETATE - Safety Data Sheet - ChemicalBook.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

This compound technical grade, = 90 13012-54-9 - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

This compound technical grade, = 90 13012-54-9 - Sigma-Aldrich (Japanese).

-

SAFETY DATA SHEET Section 4 FIRST AID MEASURES - Hisco.

-

This compound technical grade, = 90 13012-54-9 - Sigma-Aldrich (South Africa).

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC.

-

3-Chloropropyl acetate 98 628-09-1 - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific (Isopropyl acetate).

-

Personal Protective Equipment Selection Guide - University of Arizona.

Sources

- 1. Cas 13012-54-9,3-CHLOROPROPYL THIOACETATE | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 硫代乙酸氯代丙酯 technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 硫代乙酸氯代丙酯 technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. research.arizona.edu [research.arizona.edu]

Reactivity of 3-Chloropropyl thiolacetate with nucleophiles

An In-Depth Technical Guide to the Reactivity of 3-Chloropropyl Thiolacetate with Nucleophiles

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the reactivity of this compound, a bifunctional molecule of significant interest in chemical synthesis, materials science, and bioconjugation. We will explore its interactions with various nucleophiles, detailing the underlying mechanisms, influential factors, and practical experimental considerations for researchers and drug development professionals.

Introduction: The Dual-Electrophilic Nature of this compound

This compound, with the structure Cl-(CH₂)₃-S-C(O)CH₃, is a versatile reagent possessing two distinct electrophilic centers susceptible to nucleophilic attack.

-

The Thioester Carbonyl: The carbonyl carbon of the thiolacetate group is electrophilic and can react with nucleophiles, typically leading to the cleavage of the thioester bond. Thioesters are more reactive towards nucleophiles than their corresponding oxygen-ester counterparts due to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻).

-

The Primary Alkyl Chloride: The carbon atom bonded to the chlorine atom is an electrophilic sp³ center. It is susceptible to nucleophilic substitution reactions (typically Sₙ2), displacing the chloride ion.

The unique value of this reagent lies in the potential to selectively target one of these sites or to engage both in sequential or concerted reactions, enabling the synthesis of complex molecules and functionalized materials. Understanding the factors that govern this selectivity is paramount for its effective application.

Competing Reaction Pathways: A Matter of Choice

A nucleophile approaching this compound is presented with two electrophilic sites. The preferred pathway is a function of the nucleophile's intrinsic properties (hardness/softness, basicity, steric bulk) and the reaction conditions (solvent, pH, temperature).

An In-depth Technical Guide to the Mechanism and Application of 3-Chloropropyl thiolacetate in Organic Synthesis

Introduction

3-Chloropropyl thiolacetate, with the linear formula CH₃COS(CH₂)₃Cl, is a bifunctional organic compound that serves as a cornerstone reagent in modern synthetic chemistry. Its utility stems from the orthogonal reactivity of its two key functional groups: a terminal chloride and a thioacetate ester. The thioacetate acts as a stable, protected form of a thiol, circumventing the issues of oxidation and disulfide formation common to free thiols, while the alkyl chloride provides a reactive site for nucleophilic substitution.[1] This unique structure allows for sequential and controlled introduction of a thiol or a sulfur-based linker into a wide array of molecular architectures. This guide provides an in-depth exploration of the core mechanisms governing the reactivity of this compound and its applications in materials science and drug development.

Part 1: Physicochemical Profile

Understanding the physical properties of a reagent is critical for experimental design, including solvent selection, reaction temperature, and purification methods. This compound is a colorless to slightly yellow liquid with properties that make it amenable to a variety of standard organic reaction conditions.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClOS | [2][3] |

| Molecular Weight | 152.64 g/mol | [2] |

| Boiling Point | 83-84 °C at 10 mmHg | [2] |

| Density | 1.159 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.495 | [2] |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| Solubility | Soluble in many organic solvents (e.g., ethers, ketones, alcohols) | [3] |

Part 2: Core Reaction Mechanisms

The versatility of this compound arises from two distinct reactive centers, which can be addressed under different mechanistic pathways.

The Thioacetate Moiety: A Gateway to Free Thiols via Deprotection

The primary function of the thioacetate group is to serve as a robust protecting group for a thiol.[1] Free thiols are susceptible to oxidation, which can lead to the formation of unwanted disulfide side products. Acylation to a thioacetate provides long-term stability, allowing the sulfur moiety to be carried through multiple synthetic steps before its functionality is required.[1] The liberation of the free thiol is typically achieved through hydrolysis.

Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The most common deprotection strategy involves base-catalyzed hydrolysis. This reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the thioacetate. The resulting tetrahedral intermediate then collapses, expelling the thiolate anion as the leaving group. Subsequent acidification of the reaction mixture protonates the thiolate to yield the desired free thiol.

Caption: Base-catalyzed deprotection of the thioacetate group.

Comparative Analysis of Deprotection Methods

While base-promotion is common, other methods can be employed depending on the substrate's sensitivity to pH. The choice of reagent dictates reaction time, temperature, and ultimately, the yield of the free thiol.

| Method | Reagent | Typical Conditions | Advantages | Disadvantages | Avg. Yield (%) |

| Base-Promoted | NaOH in Ethanol/H₂O | Reflux (e.g., 82°C), 2h | Fast, high conversion | Can hydrolyze other sensitive esters | 50-75% |

| Acid-Catalyzed | Conc. HCl in Methanol | Reflux (e.g., 77°C), 5h | Useful for base-sensitive molecules | Longer reaction times, potentially harsh | 50-75% |

| Hydroxylamine | NH₂OH | Varies | Mild | Often results in poor yields | < 25% |

Experimental Protocol: Base-Promoted Deprotection of a Thioacetate

This protocol is adapted from established procedures for generating free thiols from their thioacetate precursors for applications like Self-Assembled Monolayer (SAM) formation.[4]

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the thioacetate-functionalized compound (1.0 eq) in ethanol (e.g., 5 mL per gram of starting material) in a round-bottom flask.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) (approx. 2.0 eq) dropwise to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux (typically 80-85°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture with a degassed acid solution (e.g., 2 M HCl) until the pH is ~7. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., hexanes or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, wash with degassed water, and dry over anhydrous sodium sulfate (Na₂SO₄).[4] Filter and remove the solvent under reduced pressure using a rotary evaporator. The resulting free thiol should be used immediately or stored under an inert atmosphere to prevent oxidation.[4]

The Chloropropyl Moiety: An Electrophilic Handle for C-S Bond Formation

The 3-chloropropyl group functions as a classic alkyl halide, making its terminal carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows this compound to be used as a building block to introduce a protected thiol onto various substrates, such as amines, phenoxides, or other thiolates, via a bimolecular nucleophilic substitution (Sₙ2) reaction.

Mechanism: Sₙ2 Reaction

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is simultaneously displaced as a leaving group. This process results in the formation of a new carbon-nucleophile bond and the inversion of stereochemistry if the carbon is chiral.

Caption: Sₙ2 mechanism for functionalization via the chloride group.

Post-Deprotection Reactivity: The Thiol-Ene “Click” Reaction

Once the thioacetate is deprotected, the resulting free thiol is a powerful nucleophile and, importantly, a precursor to a thiyl radical. This radical is the key intermediate in the thiol-ene reaction, a highly efficient and versatile "click" chemistry process used for C-S bond formation.[5][6] The reaction involves the radical-initiated addition of a thiol across a double bond (an 'ene').[7][8]

Mechanism: Radical-Mediated Thiol-Ene Addition

The reaction proceeds through a free-radical chain mechanism that is typically initiated by photolysis or thermal decomposition of a radical initiator.[5]

-

Initiation: A radical initiator (I•) abstracts the hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (R-S•).

-